Methyl 4-aminohex-5-enoate
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Overview
Description
Methyl 4-aminohex-5-enoate is an organic compound with the molecular formula C7H13NO2 It is a derivative of hexenoic acid, featuring an amino group at the fourth position and a methyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently.
Another method involves the use of triisopropyl chlorosilane and triethylamine to protect the amino group, followed by esterification with methanol. This method ensures the selective formation of the methyl ester without affecting the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Methyl 4-aminohex-5-enoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-aminohex-5-enoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as gamma-aminobutyric acid aminotransferase, leading to increased levels of gamma-aminobutyric acid in the brain. This mechanism is particularly relevant in the context of antiepileptic drug development .
Comparison with Similar Compounds
Similar Compounds
4-aminohex-5-ynoate: This compound is structurally similar but features a triple bond instead of a double bond.
4-aminohexanoic acid: This compound lacks the double bond present in methyl 4-aminohex-5-enoate.
Uniqueness
This compound is unique due to its combination of an amino group and a double bond, which allows for diverse chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
methyl 4-aminohex-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-6(8)4-5-7(9)10-2/h3,6H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNXYDSZMNPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536036 |
Source
|
Record name | Methyl 4-aminohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-89-2 |
Source
|
Record name | Methyl 4-aminohex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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